Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-Difluorobenzyl)phthalimide

Organic Synthesis Gabriel Amine Synthesis Fluorinated Building Blocks

Source the definitive 2,5-difluorobenzyl-phthalimide isomer—not interchangeable with 2,6-difluoro or non-fluorinated analogues. The 2,5-fluorine pattern uniquely modulates π-stacking, H-bonding, and hydrophobic contacts in HDAC and SHP2 binding pockets. Use as a stable protected amine for on-demand liberation of 2,5-difluorobenzylamine via hydrazinolysis—essential for neurological disorder drug discovery. Incorporate into SAR cascades for TNF-α regulation and antiangiogenic screening. Verify batch identity via FTIR/MS before deployment in X-ray crystallography studies.

Molecular Formula C15H9F2NO2
Molecular Weight 273.23 g/mol
CAS No. 153561-69-4
Cat. No. B6315201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Difluorobenzyl)phthalimide
CAS153561-69-4
Molecular FormulaC15H9F2NO2
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C15H9F2NO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
InChIKeyHMPFKRRLUVOCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Difluorobenzyl)phthalimide (CAS 153561-69-4): Core Identity and Pharmacophore Context


N-(2,5-Difluorobenzyl)phthalimide (CAS 153561-69-4) is a synthetic, low-molecular-weight (273.23 g/mol) phthalimide derivative featuring a 2,5-difluorobenzyl substituent on the imide nitrogen. Phthalimides serve as privileged scaffolds in medicinal chemistry, with fluorination patterns critically influencing target engagement and physicochemical properties. In particular, the 2,5-difluorobenzyl regioisomer presents a distinct electronic and steric profile compared to other difluorobenzyl-phthalimide isomers . This compound functions as both a protected amine equivalent—liberating 2,5-difluorobenzylamine under mild conditions [1]—and as a candidate pharmacophore for exploring fluorinated benzyl interactions in biological targets such as histone deacetylases (HDACs) and protein tyrosine phosphatases [2].

Why Generic N-Benzylphthalimides Cannot Substitute for N-(2,5-Difluorobenzyl)phthalimide in Drug Discovery


Simply interchanging generic N-benzylphthalimides with N-(2,5-Difluorobenzyl)phthalimide is not scientifically justified because the precise position and number of fluorine atoms on the benzyl ring dramatically alter key determinants of biological activity. In phthalimide-based inhibitors, fluorine substitution modulates the electron density of the aromatic ring, influencing π–π stacking, hydrogen bonding, and hydrophobic interactions within enzyme binding pockets. Systematic studies on fluorinated phthalimides, including those acting as HIV-1 integrase inhibitors [1] and HDAC inhibitors [2], demonstrate that shifting fluorine from the 2,5- to the 2,6-difluorobenzyl position or using a non-fluorinated N-benzylphthalimide can abolish or significantly reduce target affinity. Furthermore, for applications requiring the liberation of 2,5-difluorobenzylamine—an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders —the use of any other protected amine precursor would not yield the desired primary amine building block, making the 2,5-difluoro isomer non-fungible in such synthetic routes.

Quantitative Differentiation Evidence for N-(2,5-Difluorobenzyl)phthalimide (153561-69-4)


Regiochemical Identity: The 2,5-Difluoro Substitution Pattern vs. the 2,6-Difluoro Isomer in Gabriel Synthesis

The compound's primary documented application is as a protected precursor to 2,5-difluorobenzylamine via the Gabriel synthesis. While N-(2,6-difluorobenzyl)phthalimide has been reported as an intermediate for 2,6-difluorobenzylamine with a 'good yield' using phase-transfer catalysis [1], the 2,5-difluoro isomer serves as the only viable protected intermediate for the distinct 2,5-difluorobenzylamine building block. 2,5-Difluorobenzylamine is specifically employed as an amine input in tandem Ugi/Diels-Alder reactions on soluble polymer supports for library synthesis , a role that the 2,6-difluoro isomer cannot fulfill due to divergent reactivity of the final primary amine.

Organic Synthesis Gabriel Amine Synthesis Fluorinated Building Blocks

Fluorination Impact: Enhanced Pharmacological Activity of Fluorinated vs. Non-Fluorinated Phthalimides

Class-level evidence demonstrates that introducing fluorine onto the phthalimide scaffold consistently enhances biological potency. Fluorinated thalidomide derivatives exhibit 'dramatically increased potency as inhibitors of TNF-alpha production' compared to non-fluorinated analogs [1]. Specifically, tetrafluorination of the phthalimide moiety of immunomodulatory drugs (IMiDs) results in a 'strong beneficial effect on the ability to inhibit angiogenesis' [2]. While these studies evaluate perfluorination rather than the specific 2,5-difluorobenzyl pattern, the structure–activity relationship trend establishes that fluorination at any position, including the N-benzyl ring, is a validated strategy for potency enhancement over the non-fluorinated N-benzylphthalimide (CAS 2142-01-0) [3].

Medicinal Chemistry TNF-α Inhibition Antiangiogenesis

HDAC Inhibition Potential: Fluorinated Phthalimide Pharmacophore vs. Classical Hydroxamic Acid Chemotype

Structure–activity relationship studies on phthalimide-type HDAC inhibitors reveal that substitution at the phthalimide nitrogen atom critically modulates enzyme inhibition [1]. The 2,5-difluorobenzyl group provides a distinct 'cap' structure for HDAC interaction, differentiating it from other phthalimide capping groups. In contrast to classical hydroxamic acid-based HDAC inhibitors (e.g., SAHA, IC50 ~10–50 nM against HDAC1), phthalimide-based HDAC inhibitors operate via a distinct zinc-binding mode and cap group recognition [2]. Phenylbenzoyl hydroxamate HDAC7 inhibitors with phthalimide capping groups achieve 30–70-fold enhanced potency over phenacetyl hydroxamates, demonstrating the critical role of the benzyl-cap pharmacophore [3]. The 2,5-difluoro substitution may further modulate this cap-binding interaction through fluorine-mediated hydrophobic contacts.

Epigenetics HDAC Inhibition Phthalimide Pharmacophore

Procurement-Driven Application Scenarios for N-(2,5-Difluorobenzyl)phthalimide (153561-69-4)


Gabriel Synthesis of 2,5-Difluorobenzylamine as a Pharmaceutical Intermediate

Procure N-(2,5-Difluorobenzyl)phthalimide as a stable, crystalline protected amine for the on-demand liberation of 2,5-difluorobenzylamine. This primary amine is a validated building block in tandem Ugi/Diels-Alder reactions for generating diverse small-molecule libraries on soluble polymer supports, with applications in neurological disorder drug discovery . The phthalimide protecting group remains intact under acidic and basic conditions during multi-step syntheses and is removed cleanly via hydrazinolysis or hydrolysis, a well-established protocol [1].

Fluorinated Phthalimide SAR Probe for HDAC and SHP2 Target Engagement Studies

Use this compound as a fluorinated benzyl-phthalimide probe in structure–activity relationship (SAR) studies of epigenetic and phosphatase targets. The 2,5-difluorobenzyl group serves as a defined lipophilic cap whose binding can be compared against non-fluorinated N-benzyl [2] and other fluorinated isomers such as 2,6-difluorobenzyl. This enables systematic interrogation of how fluorine position affects target recognition in HDAC and protein tyrosine phosphatase (SHP2) inhibitor programs where phthalimide scaffolds are established pharmacophores [3].

TNF-α Modulation and Antiangiogenic Activity Screening

Incorporate N-(2,5-Difluorobenzyl)phthalimide into screening cascades for TNF-α production regulation and antiangiogenic activity. Class-level evidence demonstrates that fluorination of the phthalimide core significantly enhances TNF-α inhibitory potency and antiangiogenic effects [4], [5]. This compound enables exploration of whether distal N-benzyl fluorination recapitulates the potency gains observed with direct phthalimide ring perfluorination, potentially yielding novel immunomodulatory leads with distinct pharmacokinetic profiles.

Crystallographic and Computational Study of Fluorine-Mediated Intermolecular Interactions

Deploy this compound in X-ray crystallography and computational chemistry studies to elucidate the role of 2,5-difluorophenyl substituents in crystal packing and protein–ligand interactions. Systematic crystallographic analyses of fluorinated N-phenylmaleimides and phthalimides have revealed that CH···O and CH···F contacts critically influence solid-state packing and, by extension, protein binding complementarity [6]. The 2,5-difluoro substitution pattern offers a geometrically distinct set of fluorine-mediated contacts compared to other regioisomers, providing unique structural biology insights [6].

Quote Request

Request a Quote for N-(2,5-Difluorobenzyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.